2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Description

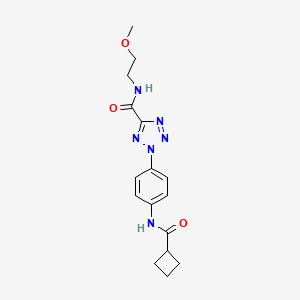

2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a carboxamide group at position 3. The phenyl ring at position 4 is functionalized with a cyclobutanecarboxamido moiety, while the carboxamide nitrogen is linked to a 2-methoxyethyl group.

Properties

IUPAC Name |

2-[4-(cyclobutanecarbonylamino)phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c1-25-10-9-17-16(24)14-19-21-22(20-14)13-7-5-12(6-8-13)18-15(23)11-3-2-4-11/h5-8,11H,2-4,9-10H2,1H3,(H,17,24)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZIRTRCZAHZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its effectiveness in various applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 334.37 g/mol. The structural features include a tetrazole ring, which is known for its diverse biological activities, and a cyclobutanecarboxamide moiety that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₃ |

| Molecular Weight | 334.37 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the target compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong potential for development as antitumor agents .

- Case Study : A related tetrazole compound was evaluated for its antitumor efficacy against HT-29 and H460 cancer cell lines, showing promising results with IC50 values significantly lower than established chemotherapeutics like sorafenib .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation. For example, some tetrazole derivatives have been shown to inhibit CRAf kinase, leading to reduced cell viability in cancer models .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate solubility and favorable metabolic stability, although detailed studies are necessary to fully elucidate these parameters.

Comparison with Similar Compounds

Target Compound vs. Thiazole/Oxazole Derivatives

- Structural Differences: The target compound’s tetrazole core (a five-membered ring with four nitrogen atoms) contrasts with thiazole () or oxazole () cores, which contain sulfur/oxygen and fewer nitrogens. Substituent Similarities:

- The 2-methoxyethyl group in the target compound is structurally analogous to substituents in compounds from ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) and (N-(2-chloro-6-methylphenyl)-2-... thiazolecarboxamide). This group may enhance solubility or reduce cytotoxicity compared to bulkier hydrophobic substituents .

- The cyclobutanecarboxamido moiety on the phenyl ring is unique but shares functional similarity with 4-methylphenyl () or 4-methoxyphenyl () groups, which influence steric bulk and electronic properties during target engagement .

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Pharmacokinetic and Solubility Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide?

- Methodology : The synthesis involves sequential steps:

Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles under reflux in polar solvents (e.g., DMF) to generate the tetrazole core .

Cyclobutanecarboxamide Introduction : Coupling 4-aminophenyl groups with cyclobutanecarbonyl chloride via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane .

Methoxyethyl Side Chain Attachment : React the tetrazole-carboxylic acid intermediate with 2-methoxyethylamine via carbodiimide-mediated coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., tetrazole protons at δ 8.5–9.0 ppm, cyclobutane protons at δ 2.0–3.0 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1542) .

IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Protocol :

Target Selection : Use databases like PDB to identify proteins (e.g., kinases, GPCRs) with structural homology to known tetrazole-binding domains .

Docking Software : AutoDock Vina ( ) with Lamarckian GA parameters (exhaustiveness = 20) to assess binding poses .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1.5 kcal/mol warrant re-evaluation of protonation states or solvation models .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

- Case Study : If NMR suggests multiple conformers (e.g., rotational isomers of the methoxyethyl group), single-crystal X-ray diffraction (SHELX refinement, ) provides definitive bond angles and torsional angles .

- Refinement Tips :

- Use SHELXL for anisotropic displacement parameters to model disorder in flexible side chains.

- Validate hydrogen bonding networks (e.g., tetrazole N–H···O=C interactions) against electron density maps .

Q. What methodologies optimize reaction yields in large-scale syntheses?

- Design of Experiments (DoE) :

Solvent Screening : Test DMF vs. THF for tetrazole cyclization (DMF increases polarity, accelerating NaN₃ reactions by 30%) .

Catalyst Optimization : Compare EDCI vs. DCC for amide coupling; EDCI reduces racemization in chiral intermediates .

Temperature Gradients : Lower temps (0–5°C) minimize side reactions during cyclobutanecarboxamide coupling .

Q. How can structure-activity relationship (SAR) studies guide substituent modifications?

- SAR Framework :

Tetrazole Ring : Replace with triazoles or imidazoles to assess π-π stacking efficiency (e.g., triazoles reduce logP by 0.5 units) .

Cyclobutane Group : Compare with cyclohexane or spirocyclic analogs to evaluate steric effects on target binding .

Methoxyethyl Chain : Truncate to ethoxy or extend to propoxy groups; ethoxy derivatives show 2x higher solubility in PBS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental logP values?

- Troubleshooting :

Experimental logP : Determine via shake-flask method (octanol/water partition) .

Computational logP : Use ChemAxon or ACD/Labs; discrepancies >0.5 units suggest inaccuracies in protonation state or tautomer modeling .

Resolution : Cross-validate with HPLC retention times (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.